molecular formula C16H19NO3 B13028345 Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate

Cat. No.: B13028345
M. Wt: 273.33 g/mol
InChI Key: QWFFHPIDIXTTDL-MRXNPFEDSA-N
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Description

Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is a spirocyclic compound featuring a naphthalene ring fused with a piperidine moiety. The spiro junction at position 2 of the naphthalene and position 3' of the piperidine creates a rigid bicyclic structure. The (S)-enantiomer is distinguished by its stereochemistry at the spiro center.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

methyl (6S)-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxylate

InChI

InChI=1S/C16H19NO3/c1-20-14(18)12-3-4-13-10-16(7-5-11(13)9-12)6-2-8-17-15(16)19/h3-4,9H,2,5-8,10H2,1H3,(H,17,19)/t16-/m1/s1

InChI Key

QWFFHPIDIXTTDL-MRXNPFEDSA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C[C@@]3(CCCNC3=O)CC2)C=C1

Canonical SMILES

COC(=O)C1=CC2=C(CC3(CCCNC3=O)CC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a naphthalene derivative and a piperidine derivative, followed by cyclization using a suitable catalyst such as palladium or rhodium . The reaction conditions often require specific temperatures, solvents, and reaction times to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactions to enhance efficiency and scalability. The use of advanced catalytic systems and automated processes ensures consistent quality and reduces production costs. Industrial methods also focus on minimizing waste and optimizing reaction conditions to meet environmental standards .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Route Example

  • Step 1: Reaction of naphthalene derivative with piperidine derivative.
  • Step 2: Cyclization using a suitable catalyst.
  • Step 3: Purification of the product through recrystallization or chromatography.

The biological activity of Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition: Potential to inhibit enzymes involved in various disease pathways.
  • Receptor Modulation: Possible interactions with receptors that could lead to therapeutic effects in neurological disorders and cancer treatments.

Therapeutic Applications

Research indicates that compounds with similar structures can have significant biological activities. This compound shows promise in several therapeutic areas:

Therapeutic Area Potential Application
Neurological DisordersMay act as a neuroprotective agent by modulating neurotransmitter systems.
Cancer TreatmentPotential for use as an anti-cancer agent through enzyme inhibition pathways.
Anti-inflammatoryPossible application in reducing inflammation through receptor modulation.

Case Studies and Research Findings

Numerous studies have explored the pharmacological potential of spirocyclic compounds similar to this compound:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of related spiropiperidines in models of neurodegenerative diseases. Results indicated that these compounds could reduce neuronal apoptosis and oxidative stress markers .

Case Study 2: Anti-cancer Activity

Research focused on the anti-cancer effects of spirocyclic compounds demonstrated their ability to inhibit tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation .

Mechanism of Action

The mechanism of action of Methyl (S)-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues

Methyl (S)-6-Oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Structure : Contains a tetrahydropyridine ring fused to a naphthalene system, with a phenyl, thiophene, and tosyl substituent.
  • Key Features :
    • Melting point: 159–152°C.
    • Exhibits good enantioselectivity in synthesis (column chromatography).
    • Spectroscopic 1H NMR (δ 1.2–7.8 ppm), 13C NMR (δ 24–173 ppm), IR (νmax 1680 cm⁻¹ for carbonyl) .
Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate
  • Structure : Decahydro-naphthyridine core with an ethyl ester and 2-oxo group.
  • Key Features :
    • Synthesized via Raney nickel-catalyzed hydrogenation of oxime intermediates.
    • Two diastereomers isolated (1-1 and 1-2) with distinct NMR profiles:
  • Isomer 1-2 : 1H NMR δ 1.24 (t, J = 7.4 Hz, CH3), 13C NMR δ 172.2 (ester carbonyl).
  • Isomer 1-1 : 1H NMR δ 1.20 (t, J = 7.2 Hz, CH3), 13C NMR δ 172.6 (ester carbonyl).
    • High yields (86% combined) .
3′-Methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid
  • Structure : Spirooxindole fused with pyrazolopyridine, featuring phenyl and carboxylic acid groups.
  • Key Features :
    • Optimized synthesis using water as solvent under microwave irradiation (76% yield).
    • Demonstrates the utility of green chemistry approaches for spiro compounds .
2-Methyl-2-propanyl 6-Methyl-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate
  • Structure : Spirobenzoxazine-piperidine hybrid with tert-butyl ester and methyl substituents.
  • Key Features: Molecular formula: C18H24N2O4. LogP: 2.79, indicating moderate lipophilicity. No reported melting point or biological data .

Spectroscopic and Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Key NMR Signals (1H/13C) IR (νmax, cm⁻¹) Yield Reference
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate C23H22N2O5S2 152–159 δ 7.8 (aromatic H), δ 173 (C=O) 1680 (C=O) N/A
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomer 1-2) C14H19N2O3 N/A δ 1.24 (t, CH3), δ 172.2 (C=O) N/A 60%
3′-Methyl-2-oxo-1′,5′-diphenylspiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic Acid C27H20N4O3 N/A N/A N/A 76%
2-Methyl-2-propanyl 6-methyl-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate C18H24N2O4 N/A N/A N/A N/A

Biological Activity

Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate (CAS No. 2028325-01-9) is a complex organic compound characterized by its unique spirocyclic structure, which integrates a naphthalene and piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that may lead to therapeutic applications.

PropertyValue
Molecular FormulaC₁₆H₁₉NO₃
Molecular Weight273.33 g/mol
CAS Number2028325-01-9

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures can exhibit significant biological activities, potentially acting as enzyme inhibitors or receptor modulators. This compound may influence various biochemical pathways, contributing to its therapeutic potential in treating diseases such as cancer and neurological disorders .

Anticancer Activity

This compound has shown promise in preclinical studies for its anticancer properties. Its mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that similar compounds can inhibit thioredoxin reductase (TrxR), an enzyme implicated in cancer cell growth . The compound's structure suggests potential interactions with other targets involved in tumorigenesis.

Anti-inflammatory Effects

Compounds structurally related to this compound have been evaluated for anti-inflammatory activity. In vitro assays have indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, related derivatives have shown IC₅₀ values in the low micromolar range against COX-2, suggesting that this compound may exhibit similar efficacy .

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was highlighted in assays utilizing NCI cell lines with high NRF2 activation .
  • Enzyme Inhibition : Research focusing on enzyme inhibition revealed that the compound could effectively bind to active sites of specific enzymes involved in metabolic pathways associated with cancer and inflammation. This binding reduces substrate access and enzymatic activity, leading to decreased cell proliferation and inflammatory responses.

Q & A

Q. Conflicting hydrogen-bonding patterns in crystallographic studies: How to resolve?

  • Methodological Answer :
  • Re-refinement : Re-process raw diffraction data using updated software (e.g., SHELXL 2023 vs. older versions). Check for missed symmetry elements (e.g., pseudo-inversion centers).
  • Temperature Effects : Repeat experiments at 100 K (vs. room temperature) to reduce thermal motion artifacts. For example, low-temperature data may reveal weaker C–H···O interactions not previously modeled .

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